molecular formula C23H39N3O3 B12661200 2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine CAS No. 94134-23-3

2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine

Cat. No.: B12661200
CAS No.: 94134-23-3
M. Wt: 405.6 g/mol
InChI Key: RFOILQBZYJVNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine is a triazine derivative characterized by the presence of allyloxy and tetradecyloxy groups attached to the triazine ring. Triazines are a class of nitrogen-containing heterocycles that have found extensive applications in various fields due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with allyl alcohol and tetradecyl alcohol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by allyloxy and tetradecyloxy groups.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The allyloxy and tetradecyloxy groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The allyloxy and tetradecyloxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in various industrial applications.

    2,4-Di-tert-amylphenol: Used as an impurity and hydrolysis product in food contact materials.

Uniqueness

2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine is unique due to the presence of both allyloxy and tetradecyloxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its reactivity towards various chemical transformations, making it a versatile compound for research and industrial applications.

Properties

CAS No.

94134-23-3

Molecular Formula

C23H39N3O3

Molecular Weight

405.6 g/mol

IUPAC Name

2,4-bis(prop-2-enoxy)-6-tetradecoxy-1,3,5-triazine

InChI

InChI=1S/C23H39N3O3/c1-4-7-8-9-10-11-12-13-14-15-16-17-20-29-23-25-21(27-18-5-2)24-22(26-23)28-19-6-3/h5-6H,2-4,7-20H2,1H3

InChI Key

RFOILQBZYJVNMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=NC(=NC(=N1)OCC=C)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.